molecular formula C18H13BrFN5O3 B10916986 N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B10916986
M. Wt: 446.2 g/mol
InChI Key: KTDATXQAWAQYOY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine and 3-fluorobenzaldehyde. The synthetic route may involve the formation of intermediate compounds through condensation reactions, followed by cyclization and acylation steps. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is unique due to the presence of both bromophenyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13BrFN5O3

Molecular Weight

446.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide

InChI

InChI=1S/C18H13BrFN5O3/c19-10-4-6-12(7-5-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-3-1-2-11(20)8-13/h1-8,15-16H,9H2,(H,21,26)

InChI Key

KTDATXQAWAQYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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